2-(2-chlorophenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]propanamide
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Overview
Description
The compound is a derivative of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide . These derivatives have been studied as acetylcholinesterase inhibitors (AChEIs), which are used for the treatment of Alzheimer’s disease (AD) .
Molecular Structure Analysis
The molecular structure of these compounds includes a phenylpiperazin-1-yl group attached to a pyrimidine-5-carboxamide . The presence of the carbonyl group (C=O) attached to the piperazine ring and the hydrophobic biphenyl ring were found to be the most important features responsible for the D3 selectivity over D2 .Scientific Research Applications
Anticonvulsant Activity
Studies on hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, which share structural motifs with the compound , have shown promising anticonvulsant properties. These compounds were synthesized to incorporate fragments of known antiepileptic drugs and were evaluated in preclinical seizure models. Some of these compounds exhibited broad-spectrum activity across different seizure models without impairing motor coordination, suggesting their potential as safer antiepileptic agents (Kamiński et al., 2015).
Anticancer and Anti-inflammatory Applications
Novel pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory properties, specifically as anti-5-lipoxygenase agents. These compounds, related in structure to pyrimidine-based compounds, demonstrated cytotoxic activity against cancer cell lines and inhibition of 5-lipoxygenase, an enzyme involved in inflammation (Rahmouni et al., 2016).
Phosphodiesterase Inhibition
Research on 6-phenylpyrazolo[3,4-d]pyrimidones, which are structurally related to the compound of interest, has revealed their potential as specific inhibitors of cyclic GMP-specific phosphodiesterase. These inhibitors have shown promise in cellular and in vivo models for the treatment of hypertension, highlighting the therapeutic potential of pyrimidine derivatives in cardiovascular diseases (Dumaitre & Dodic, 1996).
Herbicidal Activity
The synthesis of compounds containing pyrimidine and 1,3,4-thiadiazole rings, related to the chemical structure of the compound , has been explored for their selective herbicidal activity. These compounds demonstrated moderate to good efficacy against specific weed species, suggesting the potential application of similar compounds in agricultural chemistry (Liu & Shi, 2014).
Mechanism of Action
These compounds act as acetylcholinesterase inhibitors (AChEIs) . One of the compounds, referred to as compound 6g, exhibited potent inhibitory activity against AChE with an IC50 of 0.90 µM . The mechanism of inhibition of compound 6g against AChE was analyzed by the kinetic study, and the result indicated that compound 6g was the mixed-type inhibitor of competitive inhibition and non-competitive inhibition .
Properties
IUPAC Name |
2-(2-chlorophenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5O2/c1-17(31-20-10-6-5-9-19(20)24)23(30)27-21-15-22(26-16-25-21)29-13-11-28(12-14-29)18-7-3-2-4-8-18/h2-10,15-17H,11-14H2,1H3,(H,25,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTABPOXQXMODV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=NC=N1)N2CCN(CC2)C3=CC=CC=C3)OC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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